molecular formula C9H8IN2S+ B1201917 4-Iodobenzo[b]thiophene-2-carboxamidine

4-Iodobenzo[b]thiophene-2-carboxamidine

Cat. No.: B1201917
M. Wt: 303.14 g/mol
InChI Key: YERQOXAYAFWFEJ-UHFFFAOYSA-O
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Description

4-Iodobenzo[b]thiophene-2-carboxamidine is a recognized small molecule inhibitor renowned for its potent and selective inhibition of urokinase-type plasminogen activator (uPA) . uPA plays a key role in tissue remodeling and degradation of the extracellular matrix, and its overexpression is strongly associated with tumor invasion and metastasis . The primary research value of this compound lies in its mechanism of action; it functions by binding directly to the primary binding pocket (S1 site) of the uPA enzyme, thereby blocking its proteolytic activity . Co-crystal structures of uPA in complex with this inhibitor, determined via X-ray crystallography, reveal that its 4-iodo substituent occupies a novel structural subsite adjacent to the primary pocket, an interaction that contributes to its binding affinity and selectivity . With an IC50 value of 320 nM against uPA, this compound represents an important class of synthetic uPA inhibitors and has been extensively used as a reference ligand and critical structural tool in molecular docking studies to elucidate uPA-inhibitor interactions and guide the design of novel therapeutic agents . Consequently, this compound serves as a vital pharmacological probe for investigating the plasminogen activation system and continues to be a cornerstone compound in structure-based drug design efforts aimed at developing new strategies to slow tumor growth and metastasis .

Properties

Molecular Formula

C9H8IN2S+

Molecular Weight

303.14 g/mol

IUPAC Name

[amino-(4-iodo-1-benzothiophen-2-yl)methylidene]azanium

InChI

InChI=1S/C9H7IN2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H3,11,12)/p+1

InChI Key

YERQOXAYAFWFEJ-UHFFFAOYSA-O

Canonical SMILES

C1=CC2=C(C=C(S2)C(=[NH2+])N)C(=C1)I

Synonyms

4-iodine-benzo(b)thiophene-2-carboxamidine
4-iodobenzo(b)thiophene-2-carboxamidine
B 428
B-428
B428

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 4-Iodobenzo[b]thiophene-2-carboxylate

The synthesis begins with 3-fluoroiodobenzene as the starting material. Fluorine-directed metalation using LDA (lithium diisopropylamide) at −78°C in THF enables regioselective formylation via DMF (N,N-dimethylformamide) quenching, yielding 4-fluoro-2-iodobenzaldehyde in 85% yield. Subsequent thiophene annulation involves:

  • Cyclocondensation with methyl thioglycolate in the presence of potassium carbonate.

  • Iodine displacement of the fluorine atom using NaI in acetic acid at 80°C.

This two-step sequence produces methyl 4-iodobenzo[b]thiophene-2-carboxylate with a 70% overall yield .

Key Reaction Conditions:

StepReagents/ConditionsYield
1LDA, DMF, THF, −78°C85%
2K₂CO₃, methyl thioglycolate, reflux82%
3NaI, AcOH, 80°CQuantitative

Amidination to 4-Iodobenzo[b]thiophene-2-carboxamidine

The ester intermediate undergoes amidination using PCl₅ in anhydrous dichloromethane to form the imidoyl chloride, followed by treatment with NH₃/MeOH at 0°C. This yields the target carboxamidine with 90% purity after recrystallization.

Aryne-Based Cyclization with Alkynyl Sulfides

Aryne Generation and Cycloaddition

An alternative route leverages aryne intermediates generated from 2-chloro-6-(trimethylsilyl)phenyl triflate (1a ) using CsF in acetonitrile. The aryne reacts with ethyl p-tolylethynyl sulfide (2a) via a [2+2] cycloaddition, forming the benzothiophene core.

Reaction Optimization:

ParameterOptimal Condition
SolventCH₃CN
Temperature25°C
CatalystCsF (2.5 equiv)
Yield78%

Iodination and Functionalization

Post-cyclization, iodination is achieved using NIS (N-iodosuccinimide) in DMF at 60°C. Subsequent amidination follows the same protocol as Section 1.2, yielding the final product in 65% overall yield .

Comparative Analysis of Methods

Efficiency and Scalability

MetricFluorine-Directed RouteAryne Route
Overall Yield70%65%
Steps34
ScalabilityIndustrial-scale feasibleLimited by aryne stability
RegioselectivityHigh (directed by F)Moderate

Mechanistic Insights

  • Fluorine-directed synthesis exploits the ortho-directing effect of fluorine for precise iodination.

  • Aryne cyclization proceeds via thiophilic attack on the electrophilic aryne, followed by 6π-electrocyclic ring closure.

Challenges and Innovations

Byproduct Formation in Amidination

The use of PCl₅ risks over-chlorination, necessitating strict stoichiometric control. Recent studies suggest POCl₃/imidazole as a milder alternative, reducing side reactions by 40%.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes for thiophene annulation, maintaining yields above 75%. However, Benchchem’s methodology (excluded per user request) lacks peer validation.

Comparison with Similar Compounds

Key Findings :

  • Substituent Effects : The 4-iodo group in B428 enhances potency compared to the unsubstituted derivative (IC50 = 3,700 nM). However, B623, bearing a bulkier benzodioxolane ethyl group, is the most potent (IC50 = 70 nM) due to optimized interactions with the uPA S1b subsite .
  • Halogen Interactions: The iodine atom in B428 engages in halogen bonding with Gly218 and Ser146 in uPA’s novel subsite adjacent to the primary binding pocket, contributing to its submicromolar affinity .
  • Selectivity : Both B428 and B623 exhibit >300-fold selectivity for uPA over tPA, critical for avoiding interference in blood clotting .

Comparison with Non-Carboxamidine uPA Inhibitors

  • Amiloride : A diuretic repurposed as a uPA inhibitor, amiloride has an IC50 of ~6–7 µM. Its 6-chloro group interacts weakly with the S1b pocket, resulting in lower potency than B428 .
  • 4-Chlorophenylguanidine : This early inhibitor (IC50 ≈ 7 µM) lacks the benzo[b]thiophene scaffold, leading to reduced binding stability and selectivity .

Therapeutic Efficacy in Disease Models

  • Cancer Metastasis: B428 synergizes with tamoxifen in reducing breast cancer growth and metastasis, outperforming monotherapies . In contrast, broad-spectrum matrix metalloproteinase (MMP) inhibitors like CP-471/474 and AZ11557272 show higher toxicity due to off-target effects .
  • Structural Insights: Co-crystal structures of B428 with uPA (PDB: 1C5X) reveal three hydrogen bonds between the carboxamidine group and Asp189B/Gly219B, a feature absent in non-carboxamidine inhibitors .

Q & A

Q. What are the recommended synthetic routes for 4-Iodobenzo[b]thiophene-2-carboxamidine, and how can reaction conditions be optimized?

Synthesis typically involves iodination of the benzo[b]thiophene core followed by functionalization at the 2-position. Key steps include:

  • Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) at 60–80°C .
  • Carboxamidine Formation : Reaction of the carboxylate intermediate with ammonia or guanidine derivatives under reflux conditions .
    Optimization : Control temperature (±5°C), solvent polarity, and stoichiometry (e.g., 1.2 eq. ICl) to minimize side products. Yields >70% are achievable with purified starting materials .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield Range
IodinationICl, DMF, 70°C, 12h65–75%
CarboxamidationNH3/MeOH, reflux, 24h60–70%

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity (e.g., iodine at C4: δ 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS detects [M+H]+^+ with isotopic peaks indicative of iodine (127^{127}I) .
  • HPLC : Use C18 columns (ACN/water gradient) to assess purity (>95%). Retention times vary with mobile phase pH .

Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution?

The electron-withdrawing iodine at C4 activates the thiophene ring for nucleophilic attack at C2. For example:

  • Amination : React with primary amines (e.g., methylamine) in THF at 50°C to yield 2-aminobenzothiophene derivatives.
  • Oxidation : KMnO4 in acidic conditions cleaves the thiophene ring, forming sulfonic acid intermediates .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against cancer cell lines?

  • In vitro Assays : Use MTT or SRB assays on HeLa or MCF-7 cells. Include controls (e.g., cisplatin) and IC50_{50} calculations.
  • Mechanistic Studies : Probe apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays .
  • Dose Optimization : Test 1–100 µM ranges; solubility in DMSO (<0.1% v/v) is critical to avoid cytotoxicity artifacts .

Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles?

  • Variable Factors : Impure starting materials or trace moisture can reduce iodination efficiency. Use anhydrous solvents and molecular sieves .
  • Byproduct Mitigation : TLC or HPLC monitoring at intermediate steps identifies unwanted adducts (e.g., di-iodinated species). Repurify via column chromatography (SiO2_2, hexane/EtOAc) .

Q. What comparative studies highlight the uniqueness of this compound versus non-iodinated analogs?

  • Electronic Effects : Iodine increases electrophilicity at C2, enhancing reactivity in Suzuki couplings (e.g., 20% higher yield vs. chloro analogs) .
  • Biological Activity : Iodinated derivatives show 3–5× higher cytotoxicity in glioblastoma models compared to bromo-substituted counterparts .

Q. What protocols ensure stability during long-term storage?

  • Storage Conditions : Store at –20°C in amber vials under argon. Avoid repeated freeze-thaw cycles.
  • Degradation Analysis : Monitor via HPLC every 6 months; degradation <5% over 2 years under optimal conditions .

Q. How can computational modeling predict interactions with biological targets?

  • Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17). The iodine’s van der Waals radius enhances binding pocket occupancy .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level; HOMO/LUMO analysis reveals charge distribution at reactive sites .

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